molecular formula C5H8N2 B178189 5-ethyl-1H-imidazole CAS No. 19141-85-6

5-ethyl-1H-imidazole

Cat. No.: B178189
CAS No.: 19141-85-6
M. Wt: 96.13 g/mol
InChI Key: NJQHZENQKNIRSY-UHFFFAOYSA-N
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Description

5-Ethyl-1H-imidazole is a chemical compound with the molecular formula C5H8N2 . It has an average mass of 96.130 Da and a monoisotopic mass of 96.068748 Da . It is also known as 1H-Imidazole, 5-ethyl- .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years . Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method enabled the synthesis of 4,5-disubstituted imidazoles . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The molecule has a density of 1.0±0.1 g/cm3, a boiling point of 252.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .


Chemical Reactions Analysis

Imidazole-based compounds show a broad range of chemical and biological properties . They are key components to functional molecules used in a variety of everyday applications .


Physical and Chemical Properties Analysis

This compound has a molar refractivity of 28.3±0.3 cm3, a polar surface area of 29 Å2, and a polarizability of 11.2±0.5 10-24 cm3 . It also has a surface tension of 41.2±3.0 dyne/cm and a molar volume of 93.8±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-ethyl-1H-imidazole derivatives have been synthesized and evaluated for various applications. For instance, Kudzma and Turnbull (1991) demonstrated an efficient synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, highlighting its significance in the field of organic chemistry (Kudzma & Turnbull, 1991).

Biological Activities

  • Studies have shown that certain 1H-imidazoles exhibit hormonal activity and antiproliferative effects against human breast cancer cell lines. This is exemplified by the work of Wiglenda et al. (2005), who explored the synthesis and pharmacological evaluation of these compounds (Wiglenda et al., 2005).
  • Imidazole derivatives like 1-ethyl-1H-imidazol-4-ylacetic acid methyl ester have been studied for their chemical properties and potential applications in medicinal chemistry, as indicated by Banerjee et al. (2013) (Banerjee et al., 2013).

Antimicrobial and Antifungal Applications

  • Some 1H-imidazole derivatives have been synthesized and evaluated for their antifungal activity. Chevreuil et al. (2008) explored this aspect, highlighting the potential of these compounds in addressing fungal infections (Chevreuil et al., 2008).

Potential in Drug Synthesis

  • The field of medicinal chemistry has seen significant developments with the use of imidazole-based compounds. A comprehensive review by Zhang et al. (2014) discussed the broad bioactivities of these compounds and their applications in various types of diseases (Zhang et al., 2014).

Corrosion Inhibition

  • Imidazole derivatives like 5-ethyl-1H-benzo[d]imidazol-1-yl have been studied for their corrosion inhibition properties, as discussed by Ammal et al. (2018). These studies are crucial for understanding the role of these compounds in industrial applications (Ammal et al., 2018).

Mechanism of Action

Target of Action

Imidazole, the core structure of 5-ethyl-1H-imidazole, is a key component of many biologically active molecules and drugs . It interacts with various targets, including enzymes like Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin . These targets play crucial roles in various biological processes, contributing to the compound’s diverse range of applications.

Mode of Action

The interaction of this compound with its targets leads to various changes. For instance, imidazole can displace the His-tag from nickel coordination, freeing the His-tagged proteins . This interaction is crucial in many biological applications.

Biochemical Pathways

Imidazole is involved in several biochemical pathways. It is a part of the biosynthesis of histidine and purines . The imidazole intermediate, 5-aminoimidazole-4-carboxamide ribotide (AICAR) , is synthesized in both routes but used only in purine biosynthesis . The independent synthesis of the imidazole moieties of histidine and purines by different, non-homologous enzymes is an example of functional molecular convergence .

Pharmacokinetics

Related compounds like etomidate, which is a potent, short-acting, and safe intravenous hypnotic, have been studied

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the biochemical pathways it affects. For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of imidazoles can be performed under different conditions, including solvent-free conditions . The reaction conditions can affect the functional group compatibility of the process and resultant substitution patterns around the ring

Safety and Hazards

Imidazole compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Properties

IUPAC Name

5-ethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQHZENQKNIRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347105
Record name 4-Ethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19141-85-6
Record name 4-Ethylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019141856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ETHYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VIQ867IIR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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